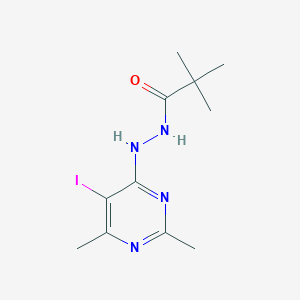

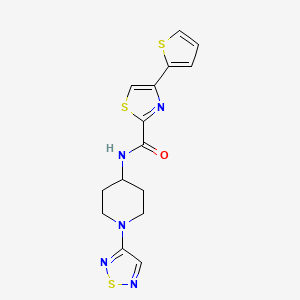

![molecular formula C22H15ClN2 B3018911 4-([1,1'-联苯]-4-基)-6-氯-2-苯基嘧啶 CAS No. 1689538-58-6](/img/structure/B3018911.png)

4-([1,1'-联苯]-4-基)-6-氯-2-苯基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine" is a biphenyl-substituted pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The biphenyl group attached to the pyrimidine ring suggests that the compound may exhibit unique physical and chemical properties, potentially making it useful in various chemical applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, a related compound, 4-chloro-2-phenylpyrimidine, was used as a starting material in a study where it was treated with potassium amide in liquid ammonia to obtain a triazine derivative, indicating the reactivity of chloro-substituted pyrimidines with nucleophiles . Another study synthesized a series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using multicomponent reactions, showcasing the versatility of pyrimidine chemistry . These methods could potentially be adapted for the synthesis of "4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques. For example, DFT and molecular docking studies, along with FT-IR, FT-Raman, and NMR spectroscopy, have been used to investigate the structure of a molecule similar to our compound of interest . These techniques could be employed to determine the molecular structure of "4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine," providing insights into its geometrical parameters and electronic properties.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The reactivity of such compounds can be influenced by the substituents on the pyrimidine ring. For instance, cyclopalladation reactions have been performed on phenylpyrimidines, leading to the formation of metal complexes . The presence of a biphenyl group in our compound could influence its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be quite diverse. Studies have shown that these compounds can exhibit antimicrobial , antiviral, antituberculostic, and antibacterial activities . Additionally, the presence of substituents like chlorine can enhance these properties . The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, are also important and can be calculated using quantum mechanical methods . These properties are crucial for understanding the behavior of the compound in different environments and for potential applications in drug design and materials science.

科学研究应用

1. 化学预防潜力

一项研究评估了与 4-([1,1'-联苯]-4-基)-6-氯-2-苯基嘧啶在结构上相关的化合物,特别是 3-(4'-(4''-氟苯基)-6'-苯基嘧啶-2'-基)-2-苯基噻唑烷-4-酮的化学预防潜力。该化合物表现出抑制由 7,12-二甲基苯并[a]蒽 (DMBA) 引发的口腔癌变的能力,表明通过调节脂质过氧化作用和提高口腔粘膜中抗氧化酶的水平,具有潜在的化学预防作用(Thanusu、Kanagarajan、Nagini 和 Gopalakrishnan,2011 年)。

2. 抗疟活性

对与 4-([1,1'-联苯]-4-基)-6-氯-2-苯基嘧啶在结构上相关的化合物,特别是系列 5-[(7-氯-4-喹啉基)氨基]-3-[(烷基氨基)甲基][1,1'-联苯]-2-醇和 N ω-氧化物,进行了抗疟活性评估。这些化合物对耐药性疟疾菌株表现出高效力,并且在灵长类动物模型中表现出优异的活性,鼓励在人类中进行临床试验(Werbel、Cook、Elslager、Hung、Johnson、Kesten、Mcnamara、Ortwine 和 Worth,1986 年)。

3. 抗糖尿病作用

另一种结构相关的化合物 (2R)-3-{[2-(4-氯-2,5-二氟苯基)-6-乙基嘧啶-4-基]氨基}丙烷-1,2-二醇被发现具有抗糖尿病作用,增强葡萄糖依赖性胰岛素分泌并保留糖尿病小鼠的胰腺 β 细胞功能,证明了在糖尿病管理中的潜在治疗应用(Negoro、Yonetoku、Misawa-Mukai、Hamaguchi、Maruyama、Yoshida、Takeuchi 和 Ohta,2012 年)。

4. 中枢神经系统治疗剂

一种与所讨论化合物相关的脑保留型微管稳定三唑嘧啶被研究其作为中枢神经系统治疗剂的潜力。研究表明该化合物选择性地积聚在中枢神经系统内,暗示其在开发中枢神经系统疾病治疗中的潜在用途(Cornec、James、Kovalevich、Trojanowski、Lee、Smith、Ballatore 和 Brunden,2015 年)。

作用机制

Target of Action

4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine primarily targets specific proteins involved in cellular signaling pathways. These targets often include kinases, which play crucial roles in regulating cell growth, differentiation, and apoptosis. By binding to these kinases, the compound can modulate their activity, leading to downstream effects on cellular functions .

Mode of Action

The compound interacts with its targets through competitive inhibition. By binding to the active site of the kinase, it prevents the natural substrate from accessing the site, thereby inhibiting the kinase’s activity. This inhibition can lead to reduced phosphorylation of downstream targets, altering various cellular processes such as cell cycle progression and apoptosis .

Biochemical Pathways

The inhibition of kinases by 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine affects several biochemical pathways. Key pathways include the MAPK/ERK pathway, which is involved in cell proliferation and survival, and the PI3K/AKT pathway, which regulates cell growth and metabolism. Disruption of these pathways can lead to decreased cell proliferation and increased apoptosis, making the compound potentially useful in cancer therapy .

Pharmacokinetics

The pharmacokinetics of 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed well when administered orally, with good bioavailability. It is distributed throughout the body, with a preference for tissues with high kinase activity. Metabolism primarily occurs in the liver, where it is processed by cytochrome P450 enzymes. The metabolites are then excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of kinases by 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine leads to reduced phosphorylation of key proteins involved in cell signaling. This results in decreased cell proliferation and increased apoptosis. At the cellular level, these effects can lead to reduced tumor growth and potentially shrinkage of existing tumors, highlighting the compound’s potential as an anti-cancer agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-([1,1’-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine. For instance, extreme pH levels can affect the compound’s stability and solubility, while high temperatures can lead to degradation. Additionally, the presence of other drugs or biomolecules can lead to competitive inhibition or synergistic effects, impacting the compound’s overall efficacy .

安全和危害

未来方向

属性

IUPAC Name |

4-chloro-2-phenyl-6-(4-phenylphenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2/c23-21-15-20(24-22(25-21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWMUTCXVNBWGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1689538-58-6 |

Source

|

| Record name | 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

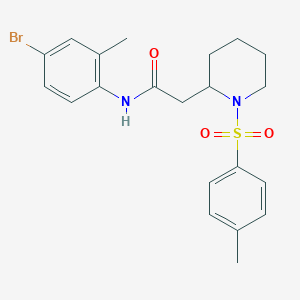

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)

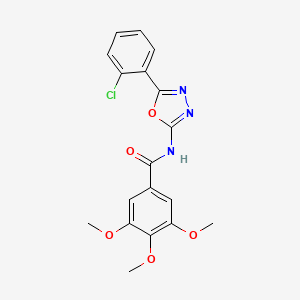

![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)

![4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B3018837.png)

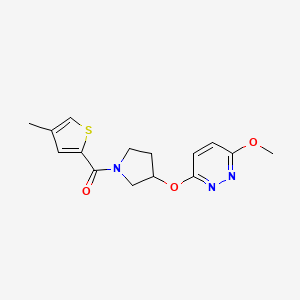

![1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3018841.png)

![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)

![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)